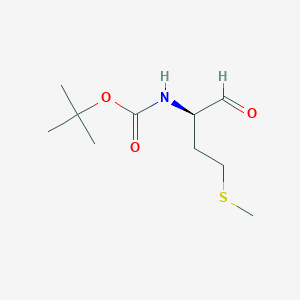
6-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxylic acid is a heterocyclic compound belonging to the benzofuran family. This compound is characterized by its unique structure, which includes a benzofuran ring fused with a tetrahydro ring and a carboxylic acid group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxylic acid typically involves the following steps:
Starting Materials: The process begins with resorcinol and potassium hydroxide in a methanol solution.
Hydrogenation: Under the action of active nickel, hydrogen is introduced to generate potassium 3-ketocyclohex-1-enolate.
Cyclization: This intermediate is then cyclized with ethyl bromopyruvate under alkaline conditions.
Acidification: The final step involves acidification to yield this compound
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 6-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or thiols are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
6-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 6-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways are still under investigation .
Vergleich Mit ähnlichen Verbindungen
- 3-Methyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-2-carboxylic acid methyl ester
- 4,5,6,7-tetrahydro-6-methyl-4-oxo-3-benzofurancarboxylic acid
Comparison: 6-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxylic acid is unique due to its specific substitution pattern and functional groups. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications .
Eigenschaften
Molekularformel |
C10H10O4 |
|---|---|
Molekulargewicht |
194.18 g/mol |
IUPAC-Name |
6-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C10H10O4/c1-5-2-7(11)9-6(10(12)13)4-14-8(9)3-5/h4-5H,2-3H2,1H3,(H,12,13) |
InChI-Schlüssel |
LTSBKYGKJDMJNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2=C(C(=O)C1)C(=CO2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,6-Dimethyl-7,8-dihydro-6H-1,3-dioxolo[4,5-g][1]benzopyran-8-one](/img/structure/B8560340.png)


![4-[4-[2-fluoro-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]-N-methylbenzamide](/img/structure/B8560383.png)
![2-{2-Methoxy-4-[(methylsulfanyl)methyl]phenyl}-1H-imidazo[4,5-b]pyridine](/img/structure/B8560384.png)
![2-[5-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B8560387.png)



![N-[3-(4-Hydroxyphenyl)-1-methylpropyl]acetamide](/img/structure/B8560404.png)

![tert-Butyl 4-(trifluoromethyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B8560414.png)


